2-(((2-Bromoethyl)amino)methyl)cyclohexan-1-one

Catalog No.
S12577310
CAS No.
M.F
C9H16BrNO
M. Wt
234.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(((2-Bromoethyl)amino)methyl)cyclohexan-1-one

Product Name

2-(((2-Bromoethyl)amino)methyl)cyclohexan-1-one

IUPAC Name

2-[(2-bromoethylamino)methyl]cyclohexan-1-one

Molecular Formula

C9H16BrNO

Molecular Weight

234.13 g/mol

InChI

InChI=1S/C9H16BrNO/c10-5-6-11-7-8-3-1-2-4-9(8)12/h8,11H,1-7H2

InChI Key

VGZLPEOTUFDULI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)CNCCBr

The compound 2-(((2-Bromoethyl)amino)methyl)cyclohexan-1-one is an organic molecule characterized by a cyclohexanone structure with a bromoethylamino side chain. Its molecular formula is C11H16BrNC_{11}H_{16}BrN, and it features a bromine atom, an amine group, and a ketone functional group, which contribute to its unique chemical properties. The presence of the cyclohexanone moiety suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its structural versatility.

Typical of amines and ketones:

  • Nucleophilic Substitution: The bromoethyl group can undergo nucleophilic substitution reactions, where nucleophiles can replace the bromine atom.
  • Reduction Reactions: The ketone group can be reduced to a secondary alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • E1 and E2 Mechanisms: The compound can also undergo elimination reactions, leading to the formation of alkenes when treated with strong bases or under acidic conditions. The choice between E1 and E2 mechanisms depends on the reaction conditions and substrate structure .

The synthesis of 2-(((2-Bromoethyl)amino)methyl)cyclohexan-1-one can be approached through several methods:

  • Bromination: Starting from cyclohexanone, bromination can be performed using bromine in the presence of a suitable solvent to introduce the bromoethyl group.
  • Amine Reaction: The resulting bromo compound can then react with an amine (e.g., ethylamine) under mild conditions to form the desired product.
  • One-Pot Synthesis: Recent methodologies suggest that a one-pot synthesis involving the simultaneous introduction of both the bromoethyl and amino groups could be developed for efficiency .

The compound may find applications in various fields:

  • Pharmaceuticals: Due to its structural features, it could serve as a lead compound in drug development targeting various diseases.
  • Chemical Research: It may be used as an intermediate in organic synthesis for creating more complex molecules.
  • Material Science: Compounds with similar structures are often investigated for their properties in polymer science or as additives.

Interaction studies involving 2-(((2-Bromoethyl)amino)methyl)cyclohexan-1-one would typically focus on its binding affinity to specific biological targets such as enzymes or receptors. These studies could help elucidate its mechanism of action and potential therapeutic uses. Techniques like surface plasmon resonance or isothermal titration calorimetry could be employed to assess these interactions quantitatively.

Several compounds share structural similarities with 2-(((2-Bromoethyl)amino)methyl)cyclohexan-1-one, including:

  • Cyclohexanone derivatives: Such as 2-cyclohexyl-2-methylpropanal, which also contains a cyclohexane ring but lacks the bromoethyl side chain.
  • Bromoalkylamines: Like 3-bromopropylamine, which contains a bromoalkyl chain but does not feature a ketone group.
  • Aminoalkylcyclohexanones: Such as 4-amino-cyclohexanone, which has an amino group but lacks bromination.

Comparison Table

Compound NameStructure FeaturesUnique Aspects
2-(((2-Bromoethyl)amino)methyl)cyclohexan-1-oneCyclohexanone + Bromoethyl + AmineCombination of ketone and bromoalkylamine
2-Cyclohexyl-2-methylpropanalCyclohexane ring + AldehydeLacks amino and bromo groups
3-BromopropylamineBromoalkyl + AmineNo cyclic structure
4-Amino-cyclohexanoneCyclohexane ring + AmineLacks bromination

This comparison highlights how 2-(((2-Bromoethyl)amino)methyl)cyclohexan-1-one stands out due to its unique combination of functional groups that may confer distinct chemical reactivity and biological activity compared to its analogs.

XLogP3

1.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

233.04153 g/mol

Monoisotopic Mass

233.04153 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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